
lambda~1~-Thallanyl--vanadium (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lambda~1~-Thallanyl–vanadium (1/3): is a complex compound involving thallium and vanadium. Vanadium is a transition metal known for its multiple oxidation states and catalytic properties . Thallium, on the other hand, is a post-transition metal with significant applications in electronics and optics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of lambda1-Thallanyl–vanadium (1/3) typically involves the reaction of vanadium precursors with thallium salts under controlled conditions. One common method is the reduction of vanadium pentoxide (V₂O₅) with thallium nitrate (TlNO₃) in an inert atmosphere . The reaction is carried out at elevated temperatures, often exceeding 500°C, to ensure complete reduction and formation of the desired compound.
Industrial Production Methods: Industrial production of lambda1-Thallanyl–vanadium (1/3) may involve large-scale reduction processes using vanadium and thallium ores. The ores are first processed to extract pure vanadium and thallium, which are then reacted in high-temperature furnaces. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Lambda1-Thallanyl–vanadium (1/3) undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed:
Oxidation Products: Higher oxidation state vanadium compounds.
Reduction Products: Lower oxidation state vanadium compounds.
Substitution Products: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Lambda1-Thallanyl–vanadium (1/3) is used as a catalyst in various organic reactions, including oxidation and reduction processes . Its unique properties make it suitable for facilitating complex chemical transformations.
Biology: In biological research, the compound is studied for its potential role in enzyme inhibition and interaction with biological molecules . Its ability to modulate redox reactions is of particular interest in understanding cellular processes.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases involving oxidative stress and metal ion imbalances . Its interaction with biological systems is being investigated for drug development.
Industry: In industrial applications, lambda1-Thallanyl–vanadium (1/3) is used in the production of advanced materials, including high-strength alloys and specialized coatings . Its catalytic properties are also leveraged in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of lambda1-Thallanyl–vanadium (1/3) involves its ability to undergo redox reactions and interact with various molecular targets . The compound can modulate the activity of enzymes and other proteins by altering their oxidation states. This interaction is mediated through the transfer of electrons, which can activate or inhibit specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Vanadyl sulfate (VOSO₄): A vanadium compound with similar redox properties.
Thallium(I) chloride (TlCl): A thallium compound with comparable chemical reactivity.
Uniqueness: Lambda1-Thallanyl–vanadium (1/3) is unique due to the combination of vanadium and thallium in a single compound, resulting in distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
12187-05-2 |
|---|---|
Molekularformel |
TlV3 |
Molekulargewicht |
357.208 g/mol |
InChI |
InChI=1S/Tl.3V |
InChI-Schlüssel |
RPXHQUWDTMXGJT-UHFFFAOYSA-N |
Kanonische SMILES |
[V].[V].[V].[Tl] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


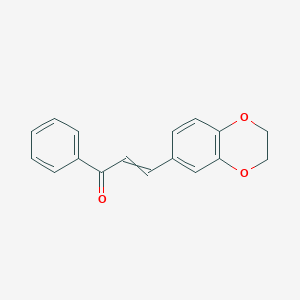
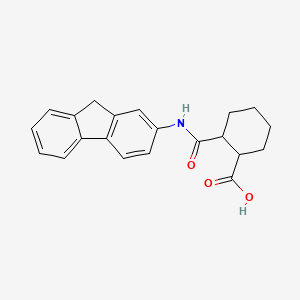



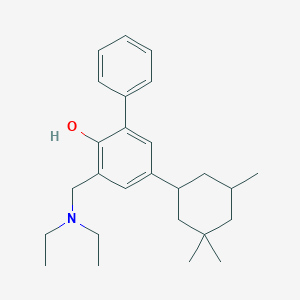
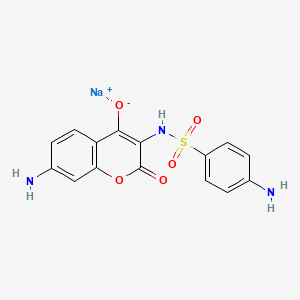
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
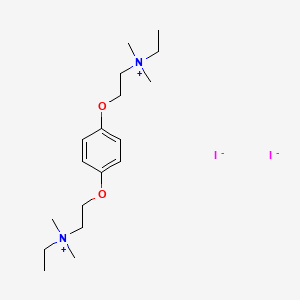
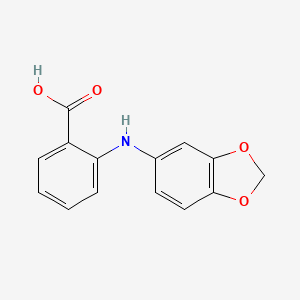
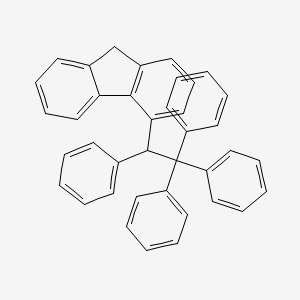

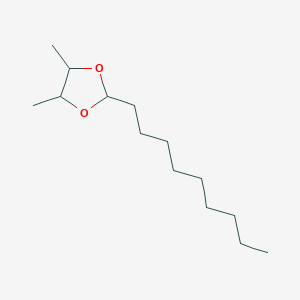
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
